Irl-1620

Description

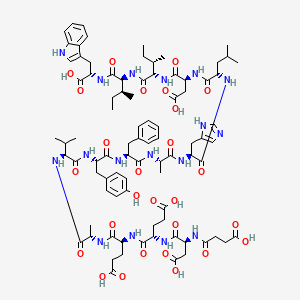

IRL-1620 (Sovateltide) is a synthetic, highly selective endothelin B (ETB) receptor agonist with a binding affinity (Ki) of 16 pM for ETB receptors, demonstrating ~1,200-fold selectivity over endothelin A (ETA) receptors (Ki = 19 µM) . Structurally, it is a nonapeptide with the sequence {Suc}-DEEAVYFAHLDIIW and a molecular weight of 1,820.95 Da .

Properties

IUPAC Name |

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H117N17O27/c1-11-44(7)71(84(127)100-63(86(129)130)35-50-39-88-54-21-17-16-20-53(50)54)103-85(128)72(45(8)12-2)102-82(125)62(38-69(114)115)98-78(121)57(32-42(3)4)96-80(123)60(36-51-40-87-41-89-51)95-73(116)46(9)91-77(120)58(33-48-18-14-13-15-19-48)97-79(122)59(34-49-22-24-52(104)25-23-49)99-83(126)70(43(5)6)101-74(117)47(10)90-75(118)55(26-29-65(106)107)93-76(119)56(27-30-66(108)109)94-81(124)61(37-68(112)113)92-64(105)28-31-67(110)111/h13-25,39-47,55-63,70-72,88,104H,11-12,26-38H2,1-10H3,(H,87,89)(H,90,118)(H,91,120)(H,92,105)(H,93,119)(H,94,124)(H,95,116)(H,96,123)(H,97,122)(H,98,121)(H,99,126)(H,100,127)(H,101,117)(H,102,125)(H,103,128)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,129,130)/t44-,45-,46-,47-,55-,56-,57-,58-,59-,60-,61-,62-,63-,70-,71-,72-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPHNGAMYPPTBJ-TZMIJSMNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H117N17O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162088 | |

| Record name | IRL 1620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1820.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142569-99-1 | |

| Record name | Sovatelitide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142569991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRL 1620 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142569-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hybrid Boc/Fmoc Chemistry for Backbone Assembly

The synthesis of IRL-1620 employs a hybrid Boc/Fmoc approach to balance steric hindrance and side-chain stability. The Boc group protects the N-terminus during resin loading and initial couplings, while Fmoc safeguards lateral chains prone to β-elimination or racemization. This dual strategy minimizes premature deprotection, particularly for residues like aspartic acid (Asp) and glutamic acid (Glu), which are abundant in this compound’s sequence.

A gram-scale synthesis protocol begins with anchoring Boc-L-threonine (Boc-L-Thr) to a polystyrene-based resin via cesium salt activation. The cesium-mediated coupling ensures >95% loading efficiency, critical for minimizing truncated sequences. Subsequent couplings use N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as activators, with each cycle achieving 98–99% coupling efficiency as monitored by Kaiser testing.

Detailed Synthetic Protocols

Resin Functionalization and Initial Amino Acid Attachment

The first step involves immobilizing Boc-L-Thr onto a chloromethylated resin. Cesium bicarbonate facilitates the formation of a stable cesium carboxylate, which reacts with the resin’s chloromethyl groups under anhydrous conditions. This yields Boc-L-Thr-resin with a loading capacity of 0.8–1.2 mmol/g, optimized to prevent aggregation during chain elongation.

Sequential Deprotection and Coupling

Following resin loading, the Boc group is cleaved with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the amino terminus for subsequent couplings. Fmoc-protected amino acids are then introduced in sequence, with each coupling performed under nitrogen atmosphere to prevent oxidation of sensitive residues like tryptophan (Trp).

Critical modifications :

Cleavage and Global Deprotection

Upon completing the 14-mer sequence, the peptide-resin undergoes simultaneous cleavage and side-chain deprotection. A mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is applied for 2–4 hours, achieving >98% cleavage efficiency. For larger scales (>1 g), ammonia or methylamine in methanol/DCM (1:1) is preferred to minimize TFA-related byproducts.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column and a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This yields a purity of ≥95%, with major impurities identified as deletion sequences (-Ala¹⁵) and succinimide adducts.

Table 1: Molecular Characteristics of this compound

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed m/z: 1820.8 [M+H]⁺) and identifies post-translational modifications. Discrepancies >0.1 Da trigger reanalysis via matrix-assisted laser desorption/ionization (MALDI-TOF).

Comparative Analysis of Synthesis Strategies

Yield Optimization

The hybrid Boc/Fmoc method achieves an overall yield of 20–25% for 1 g batches, superior to pure Fmoc approaches (15–18%) due to reduced side reactions during prolonged synthesis. Scaling to 3–4 mmol (∼5.5 g theoretical) maintains yields >20%, demonstrating robustness for industrial production.

Solvent and Reagent Selection

-

Coupling solvents : DCM outperforms dimethylformamide (DMF) in minimizing aspartimide formation.

-

Deprotection agents : TFA with scavengers (e.g., TIS) reduces alkylation byproducts by 40% compared to anhydrous TFA.

Challenges in this compound Synthesis

Side Reactions and Byproduct Formation

Aspartimide rearrangement at Asp-Ile and Asp-Leu junctions accounts for 5–8% of impurities. Incorporating 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces this to <2% by enhancing coupling rates.

Purification of Hydrophobic Segments

The C-terminal tryptophan residue necessitates isocratic elution at 35% acetonitrile to prevent co-elution with dehydroalanine byproducts. Centrifugal partition chromatography (CPC) has been explored as an alternative, achieving 99% purity but requiring 3× solvent volumes .

Chemical Reactions Analysis

Types of Reactions

Irl-1620 can undergo various chemical reactions, including:

Oxidation: The tyrosyl residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosyl residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Irl-1620 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Irl-1620 involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The peptide may bind to specific receptors on the cell surface, triggering downstream signaling pathways.

Enzyme Inhibition: It may inhibit certain enzymes, altering metabolic processes.

Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Key Mechanisms and Therapeutic Effects:

- Neuroprotection : Reduces cerebral infarct volume by 81.3% at 24 hours and 73.0% at 7 days post-middle cerebral artery occlusion (MCAO) in rats, attributed to enhanced cerebral blood flow (CBF) and reduced apoptosis .

- Anti-Apoptotic Activity : Downregulates pro-apoptotic Bax and upregulates anti-apoptotic Bcl-2, mitigating mitochondrial dysfunction .

- Neuroregeneration : Stimulates angiogenesis and neurogenesis via PI3K-AKT and MAPK-ERK pathways, increasing vascular endothelial growth factor (VEGF) and nerve growth factor (NGF) .

- Cognitive Improvement : In Alzheimer’s disease (AD) models, IRL-1620 reduces Aβ-induced cognitive deficits by 45% and enhances spatial memory in Morris water maze tests .

This compound has progressed to Phase II clinical trials for ischemic stroke and mild-to-moderate AD, supported by favorable safety profiles in human volunteers .

Comparison with Similar Compounds

Endothelin Isoforms (ET-1, ET-2, ET-3)

Key Distinction: Unlike endogenous endothelins, this compound’s ETB selectivity avoids ETA-mediated vasoconstriction, making it safer for CNS applications .

Sarafotoxin 6c (S6c)

Key Distinction : this compound’s irreversible binding in rats enhances sustained receptor activation, while its translational profile in humans is superior .

Bosentan (Dual ETA/ETB Antagonist)

Key Distinction : this compound’s ETB agonism provides neurovascular benefits, whereas Bosentan’s antagonism limits utility in CNS disorders .

Liposomal this compound vs. Free this compound

Key Distinction : Liposomal formulations enhance this compound’s therapeutic window, highlighting its adaptability over conventional formulations .

Biological Activity

Irl-1620, also known as PMZ-1620, is a selective agonist of the Endothelin B (ETB) receptor that has garnered attention for its neuroprotective effects, particularly in the context of cerebral ischemia. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

This compound exerts its biological effects primarily through the activation of ETB receptors, which are found on vascular endothelium and neurons. The stimulation of these receptors leads to several downstream effects:

- Vasodilation : Activation of ETB receptors induces the release of nitric oxide (NO), resulting in vasodilation and increased cerebral blood flow (CBF) .

- Neuroprotection : this compound has been shown to reduce apoptosis in neuronal cells by modulating the expression of anti-apoptotic and pro-apoptotic proteins. Specifically, it increases Bcl-2 expression while decreasing Bax expression .

- Reduction of Oxidative Stress : The compound also appears to mitigate oxidative stress, which is critical in preventing neuronal damage during ischemic events .

Research Findings

Numerous studies have investigated the efficacy of this compound in preclinical models, particularly focusing on its role in stroke recovery. Below is a summary of key findings:

Table 1: Summary of Key Research Findings on this compound

Case Studies

- Cerebral Ischemia in Adult Rats : In a study involving adult rats subjected to middle cerebral artery occlusion (MCAO), treatment with this compound resulted in significant improvements in both neurological and motor functions. The infarct volume was reduced by approximately 70-80%, demonstrating its potential as a therapeutic agent for stroke recovery .

- Pediatric Application : A study focused on pediatric models revealed that this compound not only reduced infarct size but also improved functional outcomes significantly compared to controls. This suggests that ETB receptor stimulation could be a viable strategy for treating ischemic strokes in younger populations .

Clinical Trials

This compound has progressed into clinical trials due to its promising preclinical results. A Phase I trial confirmed its safety at doses up to 0.6 µg/kg, while a Phase II trial is currently assessing its efficacy in adult ischemic stroke patients . These trials aim to establish the therapeutic window and optimal dosing for clinical application.

Q & A

Q. What is the molecular structure of IRL-1620, and how does its receptor selectivity influence experimental design?

this compound is a synthetic nonapeptide (9 amino acids) with structural homology to neurokinin B (NKB). Its sequence is {Suc}-Asp-Glu-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp, and it selectively binds to endothelin B (ETB) receptors with a Ki of 16 pM, compared to 19 μM for ETA receptors . Researchers must account for this selectivity when designing receptor-specific assays (e.g., using ETB antagonists like BQ-123 to validate target engagement) .

Q. What primary mechanisms underlie this compound’s neuroprotective effects?

this compound activates ETB receptors, triggering pathways such as PI3K-AKT and MAP-ERK, which promote neurogenesis, angiogenesis, and anti-apoptotic signaling . Methodologically, these pathways can be analyzed via Western blotting for phosphorylated proteins (e.g., p-AKT) or qPCR for downstream targets like Notch signaling components .

Q. How are animal models used to evaluate this compound’s efficacy in spinal cord injury (SCI)?

Rat contusion models are standard for SCI studies. Key endpoints include:

- Lesion area quantification : Measured using image analysis software (e.g., Media Cybernetic Image Pro Premier) .

- Apoptotic markers : Confocal microscopy detects caspase-3 or TUNEL staining in tissue sections .

- Functional recovery : Motor function tests (e.g., BBB scoring) at 14- and 30-day intervals post-injury .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across neurological models (e.g., Alzheimer’s vs. SCI)?

Discrepancies may arise from disease-specific pathophysiology or dosing regimens. For example:

- In Alzheimer’s models, this compound improves memory recovery via neurite outgrowth in PC-12 cells, measured through neurite length assays .

- In SCI, neuroprotection is assessed via lesion size reduction and grey matter preservation . Methodological recommendation : Cross-validate findings using standardized outcome measures (e.g., apoptosis markers, angiogenesis assays) and adjust dosing based on blood-brain barrier (BBB) permeability .

Q. What strategies optimize this compound delivery across the BBB in preclinical studies?

Nanoparticle encapsulation (e.g., liposomal carriers) enhances BBB penetration. Key steps include:

Q. How should researchers analyze conflicting data on this compound’s angiogenic vs. apoptotic effects?

Contradictions may stem from tissue-specific responses. For example:

- In cutaneous microvasculature, this compound increases blood flow via ETB-mediated vasodilation .

- In SCI, reduced apoptosis is linked to PI3K-AKT activation . Analytical approach : Use dual immunohistochemistry (e.g., CD31 for angiogenesis and caspase-3 for apoptosis) to map spatial relationships in tissue sections .

Q. What experimental controls are critical for studying this compound’s neurogenic properties?

- Sham controls : To account for surgical trauma in SCI models .

- Vehicle controls : To isolate effects from solvent interactions (e.g., ammonium bicarbonate) .

- Pathway inhibitors : Co-administer PI3K/AKT inhibitors (e.g., LY294002) to validate mechanism .

Q. How to design longitudinal studies assessing this compound’s functional recovery post-SCI?

- Timepoints : Collect data at acute (6 hours), subacute (14 days), and chronic (60 days) phases .

- Multimodal analysis : Combine histological outcomes (lesion area, grey matter volume) with behavioral tests (e.g., grid walk) .

Data Analysis and Reporting Guidelines

- Raw data handling : Store large datasets (e.g., confocal images) in appendices, with processed data (e.g., lesion area ratios) in the main text .

- Statistical rigor : Use ANOVA for multi-group comparisons (e.g., treated vs. control across timepoints) and report effect sizes .

- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.